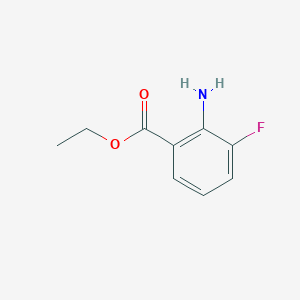

Ethyl 2-amino-3-fluorobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

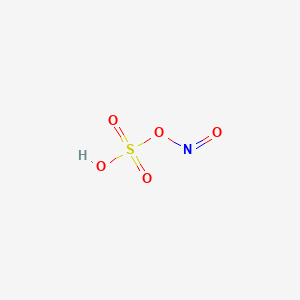

Ethyl 2-amino-3-fluorobenzoate, also known as EAFB, is a chemical compound used in scientific research and laboratory experiments. It is a colorless, odorless, crystalline solid with a melting point of 103-105°C and a boiling point of 200-202°C. It is soluble in most organic solvents and has a low toxicity profile. EAFB is an important compound used in various scientific applications including synthesis, drug design, and biochemistry.

科学研究应用

Crystal Structure Analysis

Research on metal(II) 2-fluorobenzoate complexes with various N-donor ligands emphasizes the significance of detailed structural evaluations in reaching target molecules by identifying factors affecting the structure. This study contributes to the understanding of how similar compounds, like ethyl 2-amino-3-fluorobenzoate, might interact with metals, potentially useful in materials science and catalysis (Öztürkkan & Necefoğlu, 2022).

Antioxidant Capacity Assays

The study of antioxidant capacity assays, such as the ABTS/PP decolorization assay, highlights the complex reaction pathways of antioxidants, which could be relevant for ethyl 2-amino-3-fluorobenzoate if it possesses antioxidant properties. Understanding these pathways is crucial for evaluating antioxidant capacity and could inform the development of new antioxidant compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Luminescent Micelles for Sensing Applications

Luminescent micelles, used as probes for sensing toxic and hazardous materials, highlight the potential for ethyl 2-amino-3-fluorobenzoate to contribute to the development of new sensing materials. Its structure could be relevant for creating luminescent tags, offering insights into designing smart nanomaterials for forensic and environmental monitoring applications (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Electrochemical Technology with Room-Temperature Ionic Liquids

The advancement in electrochemical technologies using room-temperature ionic liquids, such as those based on haloaluminate, suggests a context in which ethyl 2-amino-3-fluorobenzoate could be explored for applications in electroplating and energy storage. This research underlines the growing interest in such ionic compounds for their unique electrochemical properties and their potential environmental benefits (Tsuda, Stafford, & Hussey, 2017).

安全和危害

属性

IUPAC Name |

ethyl 2-amino-3-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

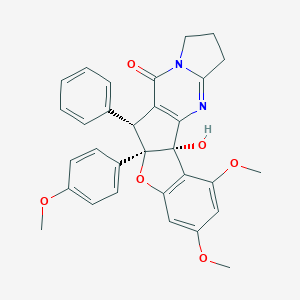

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEOQULTCQLTGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-fluorobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B179287.png)

![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)